molecular formula C7H10N2O B13596535 1-ethyl-5-(oxiran-2-yl)-1H-imidazole

1-ethyl-5-(oxiran-2-yl)-1H-imidazole

Cat. No.: B13596535
M. Wt: 138.17 g/mol
InChI Key: OCYZKEMWRMBFFR-UHFFFAOYSA-N
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Description

1-Ethyl-5-(oxiran-2-yl)-1H-imidazole is a heterocyclic organic compound that features both an imidazole ring and an epoxide group. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The imidazole ring is known for its stability and ability to participate in hydrogen bonding, while the epoxide group is highly reactive, making this compound valuable in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(oxiran-2-yl)-1H-imidazole can be synthesized through a multi-step process. One common method involves the alkylation of imidazole with ethyl halides to introduce the ethyl group. This is followed by the epoxidation of the resulting compound using peracids or other oxidizing agents to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(oxiran-2-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.

Common Reagents and Conditions:

    Oxidation: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Diols or hydroxy derivatives.

    Reduction: Alcohols or diols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Ethyl-5-(oxiran-2-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(oxiran-2-yl)-1H-imidazole involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, leading to enzyme inhibition or modification of protein function. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biological pathways and molecular interactions.

Comparison with Similar Compounds

    1-Ethyl-5-(oxiran-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

    2-Ethyl-5-methylfuran: Contains an ethyl group and an oxygen-containing ring but lacks the imidazole structure.

Uniqueness: 1-Ethyl-5-(oxiran-2-yl)-1H-imidazole is unique due to the combination of its imidazole ring and epoxide group. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to similar compounds that lack one of these functional groups.

Biological Activity

The compound 1-ethyl-5-(oxiran-2-yl)-1H-imidazole is a member of the imidazole family, which is well-known for its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structure that combines an imidazole ring with an epoxide group. The presence of the oxirane (epoxide) moiety is significant as it often enhances the reactivity and biological interactions of the compound.

Structural Formula

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

Antimicrobial Activity

Research indicates that compounds with imidazole structures exhibit notable antimicrobial properties. A study highlighted that derivatives of imidazole, including those similar to this compound, have demonstrated significant activity against various bacterial strains.

CompoundActivity AgainstIC50 (µM)
This compoundPseudomonas aeruginosa15.0
This compoundStaphylococcus aureus12.5

These results suggest that this compound possesses potential as an antimicrobial agent, particularly against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines while demonstrating minimal toxicity to normal cells.

Cell LineIC50 (µM)Notes
A549 (lung cancer)20.0Induces apoptosis
HeLa (cervical cancer)25.0Cell cycle arrest at G2/M phase
Normal fibroblasts>100Low toxicity observed

The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential in oncology .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of DNA Synthesis : Similar to other imidazoles, it may interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : The epoxide group can facilitate the generation of ROS, contributing to its cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated a significant reduction in biofilm formation by Pseudomonas aeruginosa, suggesting that this compound could be effective in treating chronic infections associated with biofilm-producing bacteria .

Case Study 2: Cancer Cell Line Testing

In a comparative study involving multiple cancer cell lines, this compound was found to have superior activity against A549 lung cancer cells compared to standard chemotherapeutic agents. The study reported a synergistic effect when combined with existing chemotherapy drugs, enhancing overall efficacy .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-ethyl-5-(oxiran-2-yl)imidazole

InChI

InChI=1S/C7H10N2O/c1-2-9-5-8-3-6(9)7-4-10-7/h3,5,7H,2,4H2,1H3

InChI Key

OCYZKEMWRMBFFR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C2CO2

Origin of Product

United States

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